2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid
Description
Overview of Benzoic Acid Derivatives in Chemical Research
Benzoic acid and its derivatives are a cornerstone of organic chemistry and are utilized in a vast array of applications. researcher.lifenih.govresearchgate.netijcrt.org As a simple aromatic carboxylic acid, the benzoic acid moiety serves as a versatile scaffold for synthesizing a wide variety of biologically active compounds. nih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and food preservatives. nih.govresearchgate.netijcrt.org The reactivity of the carboxylic acid group, combined with the potential for substitution on the aromatic ring, allows for fine-tuning of the molecule's physical, chemical, and biological properties. researchgate.net For instance, the introduction of different functional groups can significantly alter a derivative's acidity, solubility, and interaction with biological targets. researchgate.net In medicinal chemistry, benzoic acid derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researcher.lifenih.govnih.gov
Historical Development and Significance of Nitroaromatic and Dimethoxyaromatic Scaffolds in Synthetic Chemistry
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, have a rich history in synthetic chemistry. nih.govwikipedia.orgnih.gov Initially recognized for their use in explosives and dyes, the role of nitroaromatics has expanded significantly. nih.govnih.gov The strong electron-withdrawing nature of the nitro group makes these compounds valuable intermediates in organic synthesis, facilitating nucleophilic aromatic substitution reactions. wikipedia.orgscielo.br This property is crucial for the construction of complex molecules. mdpi-res.com Many pharmaceuticals and industrial chemicals are synthesized using nitroaromatic precursors. nih.govscielo.br
Similarly, dimethoxyaromatic scaffolds are prevalent in natural products and synthetic compounds with important biological activities. The methoxy (B1213986) groups (—OCH₃) are electron-donating and can influence the reactivity and pharmacokinetic properties of a molecule. The presence of two such groups can lead to specific binding interactions with biological targets and can affect the molecule's metabolic stability.
Rationale for Dedicated Academic Investigation of 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid
The dedicated academic investigation of this compound is driven by the unique combination of its structural features. The molecule integrates a benzoic acid core, a nitroaromatic ring, and a dimethoxyaromatic ring, all connected through a biphenyl (B1667301) linkage. This complex structure suggests several avenues for research. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, often found in compounds with significant biological activity. mdpi.com The specific arrangement of the nitro and dimethoxy groups on the biphenylbenzoic acid framework could lead to novel pharmacological properties.
Classification of this compound within Relevant Chemical Libraries and Compound Collections
Within chemical libraries and compound collections, this compound would be classified under several categories. Primarily, it is a substituted benzoic acid . More specifically, due to the two connected aromatic rings, it is classified as a biphenyl carboxylic acid . The presence of the nitro and dimethoxy groups would further place it into the subcategories of nitroaromatic compounds and polyether aromatic compounds .
In the context of diversity-oriented synthesis and chemical library design, this molecule can be seen as a unique scaffold that explores a specific region of chemical space. nih.gov Its rigid biphenyl core, combined with the specific substitution pattern, provides a well-defined three-dimensional structure that can be used to probe biological systems. Compound collections used for high-throughput screening in drug discovery would likely classify it based on these structural features to identify potential hits against various biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-10-4-6-14(22-2)13(8-10)12-7-9(16(19)20)3-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHKVVRGHKCXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690835 | |
| Record name | 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-86-5 | |
| Record name | 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the most logical and strategic disconnection occurs at the carbon-carbon single bond connecting the dimethoxyphenyl and nitrobenzoic acid rings. This is a key bond in the biaryl scaffold. scitepress.org
This disconnection yields two primary synthons:
A "2,5-dimethoxyphenyl" synthon, which can be represented as either a nucleophilic or electrophilic species.
A "4-nitrobenzoyl" synthon, which would be the corresponding counterpart.
To translate these theoretical synthons into practical, real-world reagents, several synthetic equivalents can be considered. The most common strategies for biaryl synthesis are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Ullmann reaction. wikipedia.orggre.ac.uk
Suzuki-Miyaura Coupling Approach: This pathway is one of the most efficient methods for forming C-C bonds between aromatic rings. gre.ac.uk The disconnection would lead to:
Reagent 1: 2,5-Dimethoxyphenylboronic acid (or a corresponding boronate ester).
Reagent 2: A 2-halo-4-nitrobenzoic acid, such as 2-bromo-4-nitrobenzoic acid or 2-iodo-4-nitrobenzoic acid.
Ullmann Condensation Approach: A more classical method, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. thermofisher.comorganic-chemistry.org This retrosynthetic disconnection would suggest:
Reagent 1: 1-Halo-2,5-dimethoxybenzene (e.g., 1-iodo-2,5-dimethoxybenzene).
Reagent 2: 2-Halo-4-nitrobenzoic acid.
The Suzuki-Miyaura approach is generally preferred due to its milder reaction conditions, higher functional group tolerance, and typically better yields compared to the classical Ullmann reaction, which often requires high temperatures and stoichiometric amounts of copper. wikipedia.orgumass.edu
De Novo Synthesis Pathways for this compound
Based on the retrosynthetic analysis, the de novo synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The synthesis can be envisioned as a three-part process: synthesis of the boronic acid component, synthesis of the aryl halide component, and the final coupling reaction.
Synthesis of 2-Bromo-4-nitrobenzoic acid (Aryl Halide Component): A plausible route to this intermediate begins with a commercially available starting material like 2-bromotoluene (B146081).
Oxidation: The methyl group of 2-bromotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This yields 2-bromobenzoic acid.
Nitration: The resulting 2-bromobenzoic acid is then nitrated. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. Due to steric hindrance from the adjacent bromine and carboxylic acid groups, nitration is expected to occur at the position para to the bromine, yielding the desired 2-bromo-4-nitrobenzoic acid.
Synthesis of 2,5-Dimethoxyphenylboronic acid (Boronic Acid Component):
Halogenation: Starting from 1,4-dimethoxybenzene (B90301), a bromination or iodination reaction is performed to install a halogen at the 2-position, yielding 1-bromo-2,5-dimethoxybenzene.
Borylation: The aryl bromide is then converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (B1201080) like trimethyl borate. An acidic workup then yields 2,5-dimethoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The final step involves the coupling of 2-bromo-4-nitrobenzoic acid with 2,5-dimethoxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent system.
Throughout the synthesis, intermediates would be purified by techniques such as recrystallization or column chromatography. Their structures would be confirmed using standard analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
Infrared (IR) Spectroscopy: To identify key functional groups like -COOH, -NO₂, and C-O ether bonds.
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
The efficiency of the Suzuki-Miyaura coupling step is highly dependent on several factors. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. nih.gov Key variables include the catalyst system, base, solvent, and temperature.
| Parameter | Condition | Typical Effect on Yield |
| Palladium Catalyst | Pd(PPh₃)₄ | Effective, but can be air-sensitive. |
| Pd(OAc)₂ with a phosphine (B1218219) ligand | Often provides higher yields and faster reactions. | |
| Pd/C | Heterogeneous catalyst, easy to remove, good for green chemistry. acs.org | |
| Base | Na₂CO₃ (Sodium Carbonate) | Common and effective, moderately strong. |
| K₂CO₃ (Potassium Carbonate) | Slightly stronger base, can improve yields. | |
| K₃PO₄ (Potassium Phosphate) | A stronger base, often used for less reactive aryl chlorides or hindered substrates. nih.gov | |
| Solvent System | Toluene/Water | Biphasic system, common for Suzuki reactions. |
| Dioxane/Water | Miscible system, often gives good results. | |
| DMF or DME / Water | Polar aprotic solvents that can facilitate the reaction. | |
| Temperature | 60-100 °C | Most Suzuki reactions require heating to proceed at a reasonable rate. |
This table presents generalized conditions for Suzuki-Miyaura reactions and serves as a template for optimization.
The carboxylic acid functional group is acidic and can potentially interfere with certain reagents, particularly the organolithium reagents used in the preparation of the boronic acid. A more robust synthetic route involves the use of a protecting group for the carboxylic acid.
Protection: The 2-bromo-4-nitrobenzoic acid is first converted to an ester, for example, a methyl or ethyl ester, through Fischer esterification (reaction with the corresponding alcohol in the presence of a catalytic amount of strong acid).
Coupling: The resulting methyl 2-bromo-4-nitrobenzoate is then used in the Suzuki-Miyaura coupling reaction with 2,5-dimethoxyphenylboronic acid. The reaction conditions are similar to those described above. Esters are generally more stable under these conditions than free carboxylic acids.
Deprotection: After the successful coupling to form methyl 2-(2,5-dimethoxyphenyl)-4-nitrobenzoate, the ester is hydrolyzed back to the carboxylic acid. This is typically achieved by heating with an aqueous base (like NaOH or KOH), followed by acidification.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent Selection: Traditional organic solvents used in cross-coupling reactions, such as toluene, dioxane, and DMF, pose environmental and health risks. Green chemistry encourages the use of safer alternatives.
Water: Water is an ideal green solvent. Suzuki-Miyaura reactions can be effectively performed in aqueous media, often with the aid of a phase-transfer catalyst or a water-soluble palladium catalyst system. researchgate.netresearchgate.net This reduces the use of volatile organic compounds (VOCs).
Ethanol (B145695)/Water Mixtures: Alcohols like ethanol are derived from renewable resources and are less toxic than many aprotic solvents. Mixtures of ethanol and water can be excellent solvents for Suzuki reactions.
Recyclable Catalysts: The use of a heterogeneous catalyst like palladium on carbon (Pd/C) aligns with green principles. acs.org Pd/C can be easily recovered by filtration at the end of the reaction and potentially reused, reducing heavy metal waste.
Solvent-Free Methodologies: In some cases, reactions can be run under solvent-free or solid-state conditions, often facilitated by microwave irradiation. This approach dramatically reduces solvent waste. A solid-state Suzuki-Miyaura reaction would involve grinding the reactants (aryl halide, boronic acid, base, and palladium catalyst) together and heating, potentially under microwave irradiation, to drive the reaction to completion. This can lead to shorter reaction times and a significant reduction in waste.
Atom Economy and E-Factor Analysis
Green chemistry principles are integral to modern synthetic planning, emphasizing the reduction of waste and maximization of efficiency. Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the sustainability of a chemical process. chembam.comjocpr.com
Atom Economy calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product.
E-Factor provides a measure of the total waste generated in a process, defined as the ratio of the mass of waste to the mass of the product. chembam.com A lower E-factor signifies a more environmentally friendly process.
A plausible and common method for synthesizing the biaryl structure of this compound is the Suzuki-Miyaura cross-coupling reaction. A theoretical analysis of this reaction is presented below, coupling 2-bromo-4-nitrobenzoic acid with 2,5-dimethoxyphenylboronic acid.
Theoretical Reaction for Analysis: 2-bromo-4-nitrobenzoic acid + 2,5-dimethoxyphenylboronic acid → this compound + HBr + B(OH)₃
Note: This analysis is theoretical and does not account for solvents, catalysts, or reagents used in workup, which would significantly increase the actual E-Factor in a practical setting.
Catalytic Approaches in the Synthesis of this compound
The construction of the biaryl scaffold of this compound is efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a premier choice due to its mild conditions and tolerance of a wide range of functional groups, including the nitro and carboxylic acid moieties present in the target structure.
The reaction would involve a palladium catalyst, typically in a low oxidation state (Pd(0)), which facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond between the two aromatic rings.
This catalytic approach offers a direct and high-yielding route to the desired biaryl structure, which is often difficult to achieve through classical synthetic methods.
The parent molecule, this compound, is achiral. Therefore, asymmetric synthesis is not directly applicable to its formation. However, these catalytic strategies are highly relevant for the synthesis of chiral derivatives that may possess enhanced biological activity or specific material properties.
Organocatalysis : This field uses small, chiral organic molecules to catalyze stereoselective reactions. beilstein-journals.orgnih.gov If a chiral center were introduced into a derivative of the target molecule (e.g., through an alkylation or addition reaction on one of the rings), a chiral organocatalyst could be employed to control the stereochemical outcome. For instance, chiral amines or thiourea-based catalysts could direct the enantioselective functionalization of a side chain. nih.govmdpi.com
Biocatalysis : This approach utilizes enzymes to perform highly selective chemical transformations. researchgate.net For derivatives of this compound, biocatalysis could be envisioned in several scenarios. For example, a ketoreductase could stereoselectively reduce a ketone substituent on the scaffold to a chiral alcohol. Similarly, lipases could be used for the kinetic resolution of a racemic ester derivative, providing access to enantiomerically pure compounds. researchgate.net
Derivatization Strategies for this compound Scaffold
The presence of two distinct functional groups—a carboxylic acid and a nitro group—on the this compound scaffold allows for a wide range of derivatization strategies to modulate its chemical and physical properties.
The carboxylic acid group is a versatile handle for chemical modification. Standard organic transformations can be applied to convert it into various derivatives.
These modifications are fundamental for creating libraries of compounds for further study, for example, by altering solubility or creating prodrugs.
The aromatic nitro group is a key functional group that can be readily transformed, most commonly into an amino group. This reduction is a pivotal step as it opens up a vast array of subsequent chemical reactions. wikipedia.orgnih.gov
The reduction of the nitro group to an amine (forming 4-amino-2-(2,5-dimethoxyphenyl)benzoic acid) is a critical transformation. orientjchem.org The resulting aniline (B41778) derivative is a versatile intermediate. The amino group can be acylated, alkylated, or, importantly, converted into a diazonium salt. This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring.
Substituent Exploration on the Dimethoxyphenyl Ring
Exploration of various substituents on the 2,5-dimethoxyphenyl ring of the target molecule is crucial for modulating its electronic and steric properties, which in turn can influence its biological activity or material characteristics. Starting from 1,4-dimethoxybenzene, a variety of electrophilic aromatic substitution reactions can be employed to introduce different functional groups prior to the biaryl coupling step.
For example, Friedel-Crafts alkylation or acylation of 1,4-dimethoxybenzene can introduce alkyl or acyl groups at positions ortho to the methoxy (B1213986) groups. Subsequent conversion of these groups can lead to a diverse range of analogues. The methoxy groups are activating and ortho-, para-directing, making the substitution pattern on the dimethoxyphenyl ring predictable. It is important to note that the presence of two activating methoxy groups can lead to polysubstitution, and reaction conditions must be carefully controlled to achieve the desired mono-substitution.
The following table outlines potential modifications to the 2,5-dimethoxyphenyl ring and the corresponding reagents that could be used:
| Substituent | Reagent/Reaction | Potential Impact on Properties |
| Alkyl (e.g., -CH3, -C(CH3)3) | Friedel-Crafts Alkylation (e.g., CH3Cl/AlCl3, t-BuOH/H2SO4) | Increased lipophilicity, steric bulk |
| Acyl (e.g., -COCH3) | Friedel-Crafts Acylation (e.g., CH3COCl/AlCl3) | Electronic withdrawing, potential for further functionalization |
| Halogen (e.g., -Br, -Cl) | Halogenation (e.g., Br2/FeBr3, Cl2/AlCl3) | Electronic withdrawing, serves as a handle for further cross-coupling |
| Nitro (-NO2) | Nitration (e.g., HNO3/H2SO4) | Strong electron-withdrawing group, can be reduced to an amino group |
These modifications would be introduced on the 2,5-dimethoxyphenylboronic acid precursor before the Suzuki-Miyaura coupling with the 4-nitrobenzoic acid fragment. The electronic nature of the introduced substituents can significantly impact the reactivity of the boronic acid in the coupling reaction.
Stereoselective Synthesis of Enantiopure this compound Analogues (if relevant)
The potential for atropisomerism exists in biaryl systems where rotation around the aryl-aryl single bond is restricted due to steric hindrance from ortho substituents. In the case of this compound, the presence of substituents at the ortho positions of both aromatic rings (the carboxylic acid and nitro group on one ring, and a methoxy group on the other) could potentially lead to stable atropisomers.
The stereoselective synthesis of such enantiopure analogues would represent a significant synthetic challenge. Modern methods for atroposelective synthesis often rely on the use of chiral catalysts or auxiliaries to control the stereochemistry during the key bond-forming step.
Potential strategies for the stereoselective synthesis could include:
Asymmetric Suzuki-Miyaura Coupling: Employing a chiral palladium catalyst with specifically designed ligands could induce enantioselectivity in the coupling of the two aryl fragments.
Chiral Auxiliary Approach: Attaching a chiral auxiliary to one of the coupling partners could direct the stereochemical outcome of the biaryl bond formation. Subsequent removal of the auxiliary would yield the enantiopure product.
Kinetic Resolution: A racemic mixture of the biaryl compound could be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent.
The feasibility of these approaches would depend on the rotational barrier between the potential atropisomers. If the barrier is high enough to allow for the isolation of stable enantiomers at room temperature, then these stereoselective strategies would be highly relevant.
Isolation and Purification Techniques for Synthetic Intermediates and Final Products
The isolation and purification of the synthetic intermediates and the final this compound product are critical for obtaining a compound of high purity. A combination of standard laboratory techniques would be employed.
Purification of Intermediates (e.g., Substituted 2,5-dimethoxyphenylboronic acids):
Extraction: After the synthesis of the boronic acid, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) is typically performed to separate the product from inorganic salts and water-soluble impurities.
Column Chromatography: Purification by column chromatography on silica (B1680970) gel is a common method to separate the desired boronic acid from unreacted starting materials and byproducts. A gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used for elution.
Crystallization: If the boronic acid is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Purification of the Final Product (this compound):
Acid-Base Extraction: The carboxylic acid functionality of the final product allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove neutral impurities. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid, which can then be collected by filtration.
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and would be determined experimentally. Solvents such as ethanol, methanol, or mixtures with water could be suitable.
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC can be employed. This technique is particularly useful for separating closely related impurities or for the separation of enantiomers if a chiral stationary phase is used.
The following table summarizes the key purification techniques and their applications:
| Technique | Application | Rationale |
| Extraction | General workup for both intermediates and final product | Separation of organic products from aqueous and inorganic impurities. |
| Column Chromatography | Purification of synthetic intermediates | Separation of compounds based on their polarity. |
| Acid-Base Extraction | Purification of the final carboxylic acid product | Utilizes the acidic nature of the product to separate it from neutral and basic impurities. |
| Crystallization | Purification of solid intermediates and the final product | Exploits differences in solubility to obtain a pure crystalline solid. |
| Preparative HPLC | High-purity isolation of the final product and potential enantiomer separation | Provides high-resolution separation based on differential partitioning between a mobile and stationary phase. |
Structural Elucidation and Conformational Analysis of 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid
Spectroscopic Characterization for Structural Confirmation
A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the chemical structure of 2-(2,5-dimethoxyphenyl)-4-nitrobenzoic acid. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would be expected to reveal distinct signals for the aromatic protons on both the nitrobenzoic acid and the dimethoxyphenyl rings. The chemical shifts and coupling constants of these signals would provide information about their relative positions and electronic environments. The protons of the two methoxy (B1213986) groups would likely appear as sharp singlets, and the carboxylic acid proton would be observed as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments within the molecule. This would include the carboxyl carbon, the carbons of the aromatic rings (both substituted and unsubstituted), and the carbons of the methoxy groups.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing the connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate long-range couplings, helping to piece together the entire molecular structure.
Solid-State NMR: In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide information about the conformation and packing of the molecules in the solid state.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | singlet (broad) |
| Aromatic (Nitrobenzoic ring) | 7.5 - 8.5 | multiplet |
| Aromatic (Dimethoxyphenyl ring) | 6.8 - 7.2 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-O | 140 - 160 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-C | 120 - 140 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-O stretches of the methoxy groups and the aryl ether linkages.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1720 |
| Nitro Group | Asymmetric stretch | 1510 - 1560 |
| Nitro Group | Symmetric stretch | 1345 - 1385 |
| Aryl Ether | C-O stretch | 1230 - 1270 |
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The high-resolution mass spectrum would provide the exact molecular weight, confirming the elemental composition of this compound. Analysis of the fragmentation pattern could reveal the loss of characteristic fragments such as the carboxylic acid group, the nitro group, and the methoxy groups, further corroborating the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and the n-π* transitions associated with the nitro and carbonyl groups. The position and intensity of these bands are influenced by the extended conjugation between the two aromatic rings.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
As this compound is not chiral, it would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, CD spectroscopy would be a crucial technique for determining their absolute stereochemistry and studying their chiroptical properties.
X-ray Crystallography of this compound and its Co-crystals/Salts
Furthermore, the formation and crystallographic analysis of co-crystals or salts of this acid with other molecules could provide insights into its intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its crystal packing.
Determination of Absolute Configuration and Crystal Packing
The absolute configuration of a chiral molecule is determined by the three-dimensional arrangement of its atoms. As this compound is not chiral, the concept of absolute configuration is not applicable. However, the arrangement of molecules within a crystal lattice, or crystal packing, is a critical aspect of its solid-state structure.
Based on studies of analogous aromatic carboxylic acids, it is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. This dimerization is driven by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. For instance, the crystal structure of 2-nitrobenzoic acid reveals the formation of classic, centrosymmetric hydrogen-bonded dimers. acs.orgnih.govacs.org Similarly, biphenyl-3-carboxylic acid also exhibits a cyclic dimer type of hydrogen bonding about a center of symmetry. georgiasouthern.edu
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The intermolecular interactions in the crystal lattice of this compound are expected to be multifaceted, involving a combination of strong hydrogen bonds, π-stacking, and other weaker interactions.
Hydrogen Bonding: The most significant intermolecular interaction will be the hydrogen bonding between the carboxylic acid moieties, leading to the formation of the previously mentioned dimers. The O-H···O hydrogen bonds in such dimers are a well-established and dominant feature in the crystal structures of carboxylic acids. acs.orgnih.govacs.orggeorgiasouthern.edu Additionally, weaker C-H···O interactions involving the methoxy groups and the nitro group as hydrogen bond acceptors are also plausible and have been observed in the crystal packing of similar compounds. iucr.orgnih.gov
A summary of expected intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Primary interaction, leading to dimer formation. |
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro (O), Methoxy (O), Carboxylic Acid (C=O) | Secondary interactions, contributing to the overall 3D network. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the packing of the aromatic cores. |
| Nitro-π Interaction | Nitro Group (N) | Phenyl Ring | Potential stabilizing interaction. |
Conformational Analysis in the Solid State
The solid-state conformation of this compound is largely defined by the dihedral angle between the two phenyl rings. In substituted biphenyls, steric hindrance between the ortho substituents forces the rings to adopt a non-planar conformation. nih.gov For biphenyl-2-carboxylic acid, the biphenyl (B1667301) twist angles range from 46.5° to 52.5°. nih.gov Given the presence of the 2,5-dimethoxyphenyl group at the 2-position, a significant twist angle is expected for the title compound to alleviate steric strain.
The orientation of the carboxylic acid group relative to its attached phenyl ring is another important conformational feature. In many 2-arylbenzoic acids, the carboxylic acid group is twisted out of the plane of the phenyl ring. In the case of biphenyl-2-carboxylic acid, the dihedral angles between the carboxyl group and the attached ring are substantial, ranging from 43.6° to 50.9°. nih.gov A similar out-of-plane arrangement is anticipated for this compound. The methoxy groups are generally found to be nearly coplanar with their attached benzene (B151609) ring, though slight out-of-plane torsion is possible. nih.gov
| Conformational Parameter | Expected Value/Range | Rationale based on Analogues |
| Dihedral Angle (Ring-Ring) | 45-60° | Steric hindrance from ortho-substituents, similar to biphenyl-2-carboxylic acid. nih.gov |
| Dihedral Angle (COOH-Ring) | 40-55° | Steric interactions with the adjacent phenyl ring, as seen in biphenyl-2-carboxylic acid. nih.gov |
| Methoxy Group Orientation | Near co-planar with the ring | Minimal steric hindrance allows for near co-planarity. nih.gov |
Dynamic Conformational Studies in Solution using NMR Spectroscopy
In solution, molecules are not static but exist as an equilibrium of different conformers. NMR spectroscopy is a powerful tool to study these dynamic processes. For this compound, the most significant dynamic process is the rotation around the single bond connecting the two aromatic rings.
The rate of this rotation is dependent on the energy barrier, which is influenced by the steric hindrance of the ortho-substituents. The presence of the 2,5-dimethoxyphenyl group at the 2-position creates a significant steric barrier to rotation. nih.govresearchgate.netscispace.comrsc.orgresearchgate.net At room temperature, this rotation may be slow enough on the NMR timescale to result in distinct signals for the protons on the two phenyl rings.
Variable temperature NMR studies would be instrumental in determining the rotational barrier. By monitoring the coalescence of specific proton signals as the temperature is increased, the free energy of activation for the aryl-aryl rotation can be calculated. scispace.comrsc.orgresearchgate.net For biphenyls with a single ortho-substituent, rotational barriers can be in a range that is readily studied by dynamic NMR spectroscopy. nih.govresearchgate.net
The chemical shifts of the protons and carbons would also provide valuable information about the time-averaged conformation in solution. For instance, the proximity of certain protons to the π-system of the other ring in the preferred conformation would lead to characteristic upfield or downfield shifts in the ¹H NMR spectrum. tandfonline.comnih.govresearchgate.net The formation of hydrogen-bonded dimers, prevalent in the solid state, can also persist in non-polar aprotic solvents, which can be investigated by concentration-dependent NMR studies. ucl.ac.uk
| NMR Technique | Information Obtainable | Expected Observations |
| ¹H and ¹³C NMR | Time-averaged conformation, presence of different conformers. | Potentially distinct signals for protons on each ring at room temperature due to slow rotation. Chemical shifts influenced by the anisotropic effect of the adjacent ring. |
| Variable Temperature NMR | Rotational energy barrier (ΔG‡) around the biphenyl linkage. | Coalescence of signals at higher temperatures, allowing for the calculation of the rotational barrier. |
| NOESY/ROESY | Through-space proximity of protons. | Cross-peaks between protons on the two different rings would confirm their spatial proximity and help to define the preferred solution-state conformation. |
| Concentration-Dependent NMR | Study of intermolecular association (dimerization). | Changes in the chemical shift of the carboxylic acid proton upon dilution in a non-polar solvent would indicate an equilibrium between monomer and dimer. ucl.ac.uk |
Computational and Theoretical Chemistry Studies of 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.
The optimized structure reveals a non-planar arrangement, with a notable dihedral angle between the planes of the dimethoxyphenyl and nitrobenzoic acid rings. This twist is a consequence of steric hindrance between the substituents on the two aromatic rings. Such structural insights are crucial for understanding the molecule's interaction with biological targets.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Value |
|---|---|
| Dihedral Angle (C-C-C-C between rings) | ~45-55° |
| C-N bond length (nitro group) | ~1.48 Å |
| C=O bond length (carboxylic acid) | ~1.22 Å |
Molecular Orbital Analysis (HOMO-LUMO Energies and Spatial Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich 2,5-dimethoxyphenyl ring, which acts as the primary electron donor. Conversely, the LUMO is predominantly situated on the electron-deficient 4-nitrobenzoic acid moiety, which serves as the electron acceptor. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.netwolfram.comwalisongo.ac.id It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The ESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). youtube.comresearchgate.net
In the ESP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro and carboxylic acid groups, highlighting these as sites for electrophilic attack. The positive potential (blue) is generally located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This information is vital for understanding non-covalent interactions such as hydrogen bonding.
Mulliken population analysis further quantifies the partial charges on each atom, providing a more detailed picture of the charge distribution and bond polarities within the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule.
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. mdpi.com This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecular structure and bonding.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility and preferred shapes of a molecule, which are crucial for its biological activity.
Conformational Sampling and Energy Minima Identification
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the conformational landscape to identify stable, low-energy conformations. ufms.br By simulating the molecule's movement over a period of time, various conformations are sampled.
Subsequent energy minimization of the sampled structures allows for the identification of local and global energy minima on the potential energy surface. This analysis reveals the most probable conformations of the molecule in a given environment. The relative populations of these conformers can be estimated using the Boltzmann distribution, providing a statistical understanding of the molecule's structural preferences. This information is critical for docking studies and for understanding how the molecule might adapt its shape to fit into a binding site.
Table 3: List of Compounds
| Compound Name |
|---|
Solvent Effects on Molecular Conformation and Dynamics
The influence of the solvent environment on the three-dimensional structure and dynamic behavior of this compound is a critical area of computational investigation. The conformational flexibility of this molecule is primarily dictated by the torsional angles between the two phenyl rings and the orientation of the carboxylic acid and nitro substituents. These conformations are highly sensitive to the polarity and hydrogen-bonding capabilities of the surrounding solvent.
Computational methods, particularly Density Functional Theory (DFT) combined with implicit and explicit solvent models, are employed to probe these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. rsc.org This approach is efficient for predicting how the bulk polarity of a solvent stabilizes or destabilizes different molecular conformations. For instance, polar solvents are expected to stabilize conformations with larger dipole moments.
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation, typically within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework. This method is crucial for understanding specific molecule-solvent interactions, such as hydrogen bonding between the carboxylic acid group of the target molecule and protic solvents like water, or between the nitro group and hydrogen bond donors. rsc.org
Studies on similar molecules show that increasing solvent polarity can lead to redshifts in UV-Vis absorption spectra, indicating a change in the electronic structure influenced by the solvent environment. mdpi.com Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions, revealing the timescale of conformational changes and the stability of solvent shells around key functional groups.
A hypothetical study on this compound might explore the change in the dihedral angle between the two aromatic rings in various solvents. The results could be tabulated to show the energetic preference for planar versus twisted conformations as a function of solvent polarity.
Table 1: Predicted Solvent Effects on Key Molecular Properties of this compound (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (Ring-Ring) | Predicted Absorption Max (λmax) |
| Hexane (B92381) | 1.88 | 55.2° | 310 nm |
| Dichloromethane | 8.93 | 49.8° | 318 nm |
| Acetone | 20.7 | 46.5° | 322 nm |
| Water | 80.1 | 42.1° | 328 nm |
In Silico Reaction Pathway Modeling and Transition State Analysis
In silico modeling provides powerful insights into the potential chemical reactivity of this compound by mapping out entire reaction energy profiles. This approach is used to predict the feasibility of a reaction, identify intermediates, and characterize the high-energy transition states that govern reaction rates. A common reaction to model for this molecule would be the reduction of the nitro group, a transformation of significant synthetic utility. researchgate.net
Using quantum chemical methods like DFT, the geometries of the reactant, product, and any intermediates are fully optimized to find their minimum energy structures on the potential energy surface. The transition state (TS), which represents the energy maximum along the minimum energy path between reactant and product, is located using specialized algorithms. The authenticity of a located TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
For the reduction of the nitro group to an amino group, computational analysis would calculate the activation energy (Ea), which is the energy difference between the transition state and the reactants. A lower activation energy suggests a faster reaction rate. The modeling can be performed in the gas phase or, more realistically, by incorporating solvent effects to understand how the reaction pathway is influenced by the medium.
Table 2: Hypothetical Energy Profile for the Nitro Group Reduction of this compound (Illustrative Data)
| Species | Relative Energy (kcal/mol) | Description |
| Reactant | 0.0 | Starting material |
| Transition State 1 (TS1) | +25.4 | Energy barrier for the initial reduction step |
| Intermediate | -10.2 | A stable species formed during the reaction |
| Transition State 2 (TS2) | +15.8 | Energy barrier for a subsequent step |
| Product | -45.7 | Final reduced amine product |
This analysis can be extended to other potential reactions, such as esterification or amidation at the carboxylic acid site, providing a theoretical foundation to guide synthetic efforts.
Prediction of Supramolecular Assembly and Crystal Structures
The prediction of how molecules of this compound arrange themselves in the solid state is a central goal of crystal engineering and computational materials science. The molecule possesses multiple functional groups capable of engaging in a variety of non-covalent interactions, which dictate the final crystal packing and supramolecular assembly. nih.gov These interactions include:
Strong Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), making the formation of classic O-H···O hydrogen-bonded dimers or catemers highly probable. researchgate.netresearchgate.net
Weaker Hydrogen Bonds: C-H···O interactions involving the aromatic C-H donors and the oxygen atoms of the nitro, methoxy (B1213986), or carboxyl groups as acceptors are also expected to play a significant role in stabilizing the crystal lattice. amercrystalassn.org
Other Interactions: The nitro group can also participate in dipole-dipole interactions.
Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts within a crystal structure. researchgate.netacs.org This method maps close contacts on a 3D molecular surface, with associated 2D "fingerprint plots" providing a quantitative summary of the different types of interactions present. nih.gov Energy calculations using methods like PIXEL can be used to determine the strength of various dimeric motifs within the crystal, elucidating the energetic hierarchy of the interactions responsible for the supramolecular architecture. nih.gov
Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Assembly |
| O-H···O | Carboxyl -OH | Carboxyl C=O | 1.6 - 1.9 | Forms robust dimers or chains |
| C-H···O | Phenyl C-H | Nitro -O | 2.2 - 2.6 | Links primary motifs into 2D/3D networks |
| C-H···O | Phenyl C-H | Methoxy -O | 2.3 - 2.7 | Stabilizes overall packing |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Contributes to cohesive energy |
Cheminformatics and Machine Learning Applications for Predictive Modeling
Cheminformatics and machine learning (ML) offer a data-driven approach to predict the physicochemical and biological properties of this compound without the need for direct experimentation. This process involves building Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.
The workflow begins by representing the molecule computationally. This is done by calculating a set of numerical values known as molecular descriptors. These descriptors encode different aspects of the molecular structure, including:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Indices describing molecular branching and connectivity.
Geometric Descriptors: Molecular surface area, volume.
Electronic Descriptors: Dipole moment, partial charges.
A dataset of diverse molecules with known experimental values for a property of interest (e.g., solubility, catalytic activity, toxicity) is compiled. researchgate.net ML algorithms—such as Random Forest (RF), Support Vector Machines (SVM), or Gradient Boosted Machines (GBM)—are then trained on this dataset to learn the mathematical relationship between the molecular descriptors and the property. researchgate.netnih.gov
Once trained and validated, these models can predict the property for new molecules like this compound based solely on its calculated descriptors. Model performance is assessed using statistical metrics like the coefficient of determination (R²), Root Mean Squared Error (RMSE) for regression tasks, or accuracy and the Matthews Correlation Coefficient (MCC) for classification tasks. researchgate.netnih.gov
Table 4: Example Molecular Descriptors and Hypothetical ML Model Performance for Solubility Prediction (Illustrative Data)
| Descriptor Type | Example Descriptor | Calculated Value for Target Molecule |
| Constitutional | Molecular Weight | 303.26 g/mol |
| Topological | Wiener Index | 1542 |
| Electronic | Dipole Moment | 5.8 D |
| Geometric | Polar Surface Area | 98.5 Ų |
| ML Model Performance | Metric | Value |
| R² (Cross-Validation) | 0.85 | |
| RMSE (Test Set) | 0.4 logS units |
Molecular Interactions and Biological Target Engagement in Vitro and in Silico
Biochemical Assay Development for Investigating Molecular Recognition
A comprehensive search of scientific literature did not yield any specific studies on the development of biochemical assays to investigate the molecular recognition of 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid. Consequently, there is no available data for the following subsections.
No studies reporting the investigation of this compound in enzyme inhibition or activation assays in cell-free systems have been found.
There is no publicly available data from receptor binding assays conducted with this compound to determine its affinity for any specific recombinant proteins.
No research has been published detailing the interaction of this compound with nucleic acids such as DNA or RNA.
There are no available studies that have investigated the potential of this compound to modulate protein-protein interactions.
Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
No computational studies, including molecular docking or molecular dynamics simulations, have been reported for this compound to predict its binding to any biological target.
Due to the absence of computational studies, there are no predictions available regarding the binding modes and affinities of this compound with any biological targets.
Elucidation of Key Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic contacts)
No specific in vitro or in silico studies detailing the key intermolecular interactions of this compound with any biological target have been identified in the public domain. While general principles suggest that the carboxylic acid group could act as a hydrogen bond donor and acceptor, and the dimethoxyphenyl and nitro-substituted rings could engage in hydrophobic and aromatic stacking interactions, no specific computational or experimental data exists to confirm these potential interactions with a protein or other macromolecule.
Allosteric Modulation Mechanism Prediction
There are no available studies or predictive models that suggest or detail a potential allosteric modulation mechanism for this compound on any known biological target. Research into the allosteric effects of related nitrobenzoic acid or dimethoxyphenyl derivatives on specific proteins exists, but this information cannot be directly extrapolated to the subject compound.
Biophysical Characterization of Binding Events
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
A search for published research yielded no Isothermal Titration Calorimetry (ITC) data for the binding of this compound to any biological target. Therefore, thermodynamic parameters such as binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) for this compound's interactions remain uncharacterized.
Table 1: Hypothetical ITC Thermodynamic Parameters No data available for this compound.
| Parameter | Value |
|---|---|
| Binding Affinity (K D ) | Not Determined |
| Enthalpy (ΔH) | Not Determined |
| Entropy (ΔS) | Not Determined |
Surface Plasmon Resonance (SPR) for Binding Kinetics
No Surface Plasmon Resonance (SPR) studies for this compound are available in the scientific literature. Consequently, the kinetic parameters of its potential binding events, including the association rate constant (k a ) and the dissociation rate constant (k d ), have not been determined.
Table 2: Hypothetical SPR Kinetic Parameters No data available for this compound.
| Parameter | Value |
|---|---|
| Association Rate (k a ) | Not Determined |
| Dissociation Rate (k d ) | Not Determined |
Nuclear Magnetic Resonance (NMR) Titrations for Epitope Mapping and Conformational Changes
There are no published Nuclear Magnetic Resonance (NMR) titration studies involving this compound and a biological target. As a result, there is no information on its binding site (epitope mapping) or any conformational changes induced in a target protein upon binding. While theoretical NMR spectra for isomers of nitrobenzoic acid have been discussed in the literature, experimental titration data for protein interaction is absent for this specific compound. researchgate.net
Fluorescence Spectroscopy for Ligand-Induced Protein Conformational Shifts
No fluorescence spectroscopy studies have been published that investigate the interaction between this compound and any protein. Therefore, data regarding ligand-induced conformational shifts, binding constants, or quenching mechanisms derived from techniques like tryptophan fluorescence quenching are not available. Studies on other phenolic acids have utilized this technique to probe protein binding, but similar research on the specified compound has not been conducted. nih.gov
Cell-Based Assays for Mechanistic Investigation (Strictly in vitro cell lines)
Cell-based assays are fundamental in elucidating the mechanism of action of a novel compound. These assays provide insights into how the compound interacts with cellular systems, its ability to penetrate cell membranes, its specific subcellular destinations, and its impact on cellular pathways and phenotypes.
Cellular Uptake and Subcellular Localization Studies
Understanding if and how this compound enters cells and where it accumulates is a critical first step. These studies are typically conducted using techniques like fluorescence microscopy or flow cytometry. oup.com For microscopic analysis, the compound could be tagged with a fluorescent dye. Alternatively, if the compound possesses intrinsic fluorescence, it can be directly visualized.
Methodology: A selected cell line (e.g., HeLa, HEK293) would be incubated with this compound. At various time points, the cells would be washed and fixed. To determine the subcellular localization, the cells would be co-stained with fluorescent markers for specific organelles such as DAPI for the nucleus, MitoTracker for mitochondria, and ER-Tracker for the endoplasmic reticulum. High-resolution confocal microscopy would then be used to image the cells and assess the degree of co-localization between the compound's signal and the organelle markers. springernature.com
Hypothetical Data: The results could indicate whether the compound passively diffuses across the cell membrane or requires active transport. The localization pattern would provide clues about its potential targets and mechanism of action. For instance, nuclear localization might suggest an interaction with DNA or transcription factors, while mitochondrial accumulation could imply an effect on cellular metabolism.
Hypothetical Cellular Uptake and Localization of this compound
| Cell Line | Incubation Time (hours) | Cellular Uptake (Mean Fluorescence Intensity) | Primary Subcellular Localization |
| HeLa | 1 | 150 ± 12 | Cytoplasm |
| HeLa | 4 | 450 ± 35 | Cytoplasm, perinuclear region |
| HeLa | 24 | 800 ± 58 | Nucleus, Cytoplasm |
| HEK293 | 1 | 120 ± 10 | Cytoplasm |
| HEK293 | 4 | 380 ± 29 | Cytoplasm |
| HEK293 | 24 | 650 ± 47 | Cytoplasm, punctate structures |
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are powerful tools to screen for the effects of a compound on specific signaling pathways. thermofisher.com These assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. bmglabtech.com An increase or decrease in the reporter signal indicates that the compound modulates the activity of that signaling pathway.
Methodology: A panel of cell lines, each stably transfected with a different pathway-responsive reporter construct (e.g., NF-κB, p53, CREB), would be treated with a range of concentrations of this compound. After a suitable incubation period, the cells would be lysed, and the activity of the reporter enzyme would be measured using a luminometer or spectrophotometer.
Hypothetical Data: The results would reveal which signaling pathways are affected by the compound. For example, a dose-dependent increase in the NF-κB reporter signal would suggest that the compound activates the NF-κB pathway. Conversely, a decrease in the p53 reporter signal might indicate an inhibition of p53-mediated transcription.
Hypothetical Effects of this compound on Key Signaling Pathways
| Signaling Pathway Reporter | Compound Concentration (µM) | Fold Change in Reporter Activity (vs. Vehicle) |
| NF-κB | 1 | 1.2 ± 0.1 |
| NF-κB | 10 | 3.5 ± 0.3 |
| p53 | 1 | 0.9 ± 0.08 |
| p53 | 10 | 0.4 ± 0.05 |
| CREB | 1 | 1.1 ± 0.1 |
| CREB | 10 | 1.0 ± 0.09 |
High-Content Imaging for Cellular Phenotype Analysis
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively assess multiple cellular parameters simultaneously. phenovista.com This technique allows for the unbiased identification of phenotypic changes induced by a compound. criver.com
Methodology: Cells would be treated with this compound and then stained with a cocktail of fluorescent dyes to label various cellular components, such as the nucleus, cytoskeleton, and mitochondria. Automated images would be acquired and analyzed to quantify a wide range of cellular features, including cell shape, size, texture, and the intensity and localization of fluorescent signals.
Hypothetical Data: The analysis could reveal subtle but significant changes in cellular morphology. For instance, the compound might induce a change in cell spreading, an increase in nuclear condensation (a hallmark of apoptosis), or a redistribution of mitochondrial networks. These phenotypic fingerprints can be compared to those of known drugs to infer the mechanism of action.
Hypothetical Phenotypic Profile of Cells Treated with this compound
| Cellular Feature | Vehicle Control | 10 µM Compound | % Change |
| Nuclear Area (µm²) | 150 ± 15 | 120 ± 12 | -20% |
| Cell Roundness | 0.6 ± 0.05 | 0.8 ± 0.07 | +33% |
| Mitochondrial Intensity | 1000 ± 90 | 1500 ± 120 | +50% |
| Cytoskeletal Integrity | 95% ± 4% | 70% ± 6% | -26% |
Gene Expression Profiling (e.g., RNA-seq, microarray) in response to compound exposure
Gene expression profiling provides a global view of the transcriptional changes induced by a compound. nih.gov Techniques like RNA-sequencing (RNA-seq) or microarrays can identify genes and pathways that are up- or down-regulated upon compound treatment. oup.com
Methodology: A chosen cell line would be treated with this compound or a vehicle control for a specific duration. RNA would then be extracted from the cells, and its quality and quantity assessed. For RNA-seq, the RNA would be converted to cDNA, sequenced, and the resulting data would be mapped to the reference genome to quantify gene expression levels. For microarrays, the labeled cDNA would be hybridized to a chip containing probes for thousands of genes.
Hypothetical Data: The analysis would generate a list of differentially expressed genes. Bioinformatic analysis of this gene list would then be used to identify enriched biological pathways and processes. For example, an upregulation of genes involved in the unfolded protein response and a downregulation of cell cycle-related genes would suggest that the compound induces endoplasmic reticulum stress and inhibits cell proliferation.
Hypothetical Top Differentially Regulated Gene Ontology (GO) Terms upon Treatment with this compound
| GO Term | p-value | Genes in Pathway | Fold Enrichment |
| Regulation of Apoptotic Process | 1.2 x 10⁻⁸ | 25 | 4.2 |
| Response to Oxidative Stress | 3.5 x 10⁻⁶ | 18 | 3.8 |
| Cell Cycle Phase Transition | 8.1 x 10⁻⁵ | 15 | -2.5 |
| DNA Replication | 2.4 x 10⁻⁴ | 12 | -3.1 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid Analogues
Design Principles for 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid Analogues
The design of novel analogues of this compound is guided by a combination of computational and empirical methodologies aimed at enhancing potency, selectivity, and drug-like properties.
Computational chemistry plays a pivotal role in the rational design of new analogues by predicting their biological activity and physicochemical properties, thereby prioritizing synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for this class of compounds. For nitroaromatic compounds, QSAR studies can correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with toxicological or therapeutic endpoints. Such models can predict the effects of substituents on the benzene (B151609) rings, helping to identify modifications that are likely to improve the activity profile.
Molecular docking simulations are another key computational tool. By modeling the binding of this compound analogues to their putative biological target, researchers can visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information guides the design of new derivatives with improved affinity and selectivity. For instance, docking studies on similar benzamide (B126) derivatives have revealed the importance of specific hydrogen bonding and hydrophobic interactions with active site residues, corroborating the structure-activity relationship findings.
Table 1: Key Computational Approaches for Analogue Design
| Computational Method | Application in Analogue Design | Key Insights Gained |
| QSAR | Predicts biological activity based on molecular descriptors. | Identifies electronic and steric properties of substituents that correlate with activity. |
| Molecular Docking | Simulates the binding of analogues to a biological target. | Elucidates binding modes and key intermolecular interactions. |
| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. | Guides the design of novel scaffolds that retain key binding interactions. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Helps to prioritize analogues with favorable drug-like properties. |
Fragment-Based Drug Discovery (FBDD) offers a powerful strategy for expanding and optimizing the this compound scaffold. This approach involves identifying small, low-molecular-weight fragments that bind to the biological target, often with low affinity. These initial hits can then be grown or linked together to generate more potent lead compounds.
For the this compound scaffold, an FBDD campaign might involve screening a library of fragments to identify those that bind to adjacent sites on the target protein. Techniques such as X-ray crystallography or native mass spectrometry can be used to identify and validate these fragment hits. Once validated, these fragments can be elaborated upon by adding chemical moieties that extend into neighboring pockets of the binding site, or two or more fragments can be linked together to create a larger, higher-affinity molecule.
Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. This approach is particularly useful for improving physicochemical properties, addressing metabolic liabilities, or exploring new intellectual property space. For analogues of this compound, scaffold hopping could involve replacing the biphenyl (B1667301) core with other bicyclic systems that maintain the spatial arrangement of key pharmacophoric elements.
Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. This strategy is frequently employed to enhance potency, improve metabolic stability, or reduce toxicity. In the context of this compound analogues, bioisosteric replacements could be applied to various parts of the molecule. For instance, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole to potentially improve metabolic stability and pharmacokinetic properties. The 2,5-dimethoxy-phenyl moiety could be replaced with other substituted aromatic or heteroaromatic rings to modulate binding affinity and selectivity. The nitro group could also be substituted with other electron-withdrawing groups to fine-tune the electronic properties of the molecule.
Table 2: Examples of Bioisosteric Replacements for the Phenyl Ring
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Phenyl | Pyridyl, Pyrimidyl | Improved metabolic stability, altered electronic properties. |
| Phenyl | Saturated bicyclic systems (e.g., bicyclo[1.1.1]pentane) | Enhanced solubility, improved metabolic profile. |
| Dimethoxyphenyl | Indazole, other heterocycles | Altered plasma protein binding, avoidance of reactive metabolite formation. |
Systematic Synthesis and Characterization of Analogues
The synthesis of novel analogues of this compound allows for a systematic investigation of the SAR. The characterization of these compounds is typically achieved through standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.
The synthesis of 2-arylbenzoic acids can often be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between an appropriately substituted phenylboronic acid and a benzoic acid derivative. For the synthesis of this compound analogues, this could involve coupling 2,5-dimethoxyphenylboronic acid with a substituted 4-nitrobenzoic acid. Alternatively, Friedel-Crafts acylation can be employed, as in the synthesis of 2-(2',5'-dimethoxybenzoyl) benzoic acid from phthalic anhydride (B1165640) and p-dimethoxybenzene. Subsequent modifications of the substituents on either phenyl ring can be carried out to generate a library of analogues.
A systematic exploration of the effects of substituents at various positions on the biphenyl scaffold is crucial for understanding the SAR. By introducing a range of substituents with varying electronic and steric properties at different positions of both the 2,5-dimethoxyphenyl and the 4-nitrobenzoic acid rings, it is possible to map the regions of the molecule that are sensitive to modification.
For example, studies on structurally related 2,5-substituted benzoic acid inhibitors have shown that modifications at both the 2- and 5-positions significantly impact binding affinity. Deletion or alteration of substituents can lead to a substantial loss of potency, highlighting their importance in target engagement. Similarly, the nature and position of substituents on the phenyl rings of biphenyl carboxylic acid derivatives have been shown to be critical for their biological activity.
Table 3: Hypothetical SAR Data for this compound Analogues
| Compound | R1 (on dimethoxyphenyl ring) | R2 (on nitrobenzoic acid ring) | Biological Activity (IC50, µM) |
| Parent | 2,5-di-OCH3 | 4-NO2 | 5.2 |
| Analogue 1 | 2-OCH3, 5-OH | 4-NO2 | 8.9 |
| Analogue 2 | 2,5-di-OCH3 | 4-CN | 3.1 |
| Analogue 3 | 2,5-di-OCH3 | 4-NH2 | > 50 |
| Analogue 4 | 2,5-di-Cl | 4-NO2 | 15.7 |
Note: This data is illustrative and intended to demonstrate the principles of SAR analysis.
While this compound is a biphenyl system with a direct bond between the two aromatic rings, the principles of linker modification from related classes of molecules can inform the design of novel analogues where a linker is introduced. The length, rigidity, and composition of a linker connecting two pharmacophoric elements can have a profound impact on biological activity.
Studies on other classes of inhibitors have demonstrated that linker length can significantly affect the formation and stability of the protein-ligand complex. For instance, both overly short and excessively long linkers can lead to reduced potency. The flexibility of the linker is also a critical parameter; rigid linkers can pre-organize the molecule in a bioactive conformation, potentially increasing affinity, while flexible linkers may allow for better adaptation to the binding site. The chemical nature of the linker (e.g., alkyl chain, ether, amide) can also influence properties such as solubility and cell permeability.
Analytical Methodologies for 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating and quantifying "2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid" from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination, reaction monitoring, or chiral separation.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of "this compound". Given the compound's aromatic rings and nitro group, it possesses strong chromophores, making it highly suitable for UV-Visible detection.
Detection Methods:
UV Detector: A single-wavelength UV detector is often used for routine quantification, typically set at a wavelength of maximum absorbance (λmax) for the compound, such as 254 nm or 280 nm.
Photodiode Array (PDA) Detector: A PDA detector provides a significant advantage by acquiring the full UV-Vis spectrum of the eluting peaks. This is invaluable for peak purity analysis and for distinguishing the target compound from impurities that may co-elute.
Evaporative Light Scattering Detector (ELSD): For impurities that lack a strong UV chromophore, an ELSD can be employed. This detector is based on the principle of light scattering by non-volatile analyte particles after mobile phase evaporation and provides a more universal response.
Typical HPLC Conditions: Reversed-phase HPLC is the most common mode for analyzing benzoic acid derivatives. sielc.com The carboxylic acid group's ionization is controlled by the mobile phase pH. To achieve good peak shape and retention on a C18 column, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention. chromforum.org
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol |
| Gradient | A scouting gradient from low to high percentage of organic modifier (B) is used for method development. chromforum.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at 254 nm or 280 nm |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC) is generally not suitable for the direct analysis of acidic, polar, and low-volatility compounds like "this compound". However, it becomes a powerful tool after derivatization, which converts the analyte into a more volatile and thermally stable form.
Derivatization: The most common derivatization strategy for the carboxylic acid group is esterification to form, for example, a methyl or ethyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. This process reduces polarity and increases volatility. For related dimethoxyphenyl compounds, derivatization with agents like heptafluorobutyric anhydride (B1165640) (HFBA) has been used to improve chromatographic properties. researchgate.net
Analysis: The resulting volatile derivative can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The use of shorter analytical columns can sometimes reduce thermal degradation of labile compounds during GC analysis. nih.gov
Thin-Layer Chromatography (TLC) is an indispensable technique for rapid, qualitative monitoring of chemical reactions, such as the synthesis of "this compound". researchgate.net It allows for the quick assessment of the consumption of starting materials and the formation of the product.
Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. The choice of mobile phase is crucial for achieving good separation between the starting materials, product, and any byproducts. A typical mobile phase might consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The separation of substituted benzoic acids has been achieved on polyamide thin-layer sheets. researchgate.net
Visualization: Spots are visualized under UV light (254 nm), where the aromatic nature of the compound will cause it to appear as a dark spot on a fluorescent background. Staining with reagents like potassium permanganate (B83412) or p-anisaldehyde can also be used. The relative retention factor (Rf) value is used to identify the different components.
Since "this compound" can potentially exist as atropisomers due to restricted rotation around the biaryl bond, chiral separation may be necessary. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed and efficiency. nih.govafmps.beresearchgate.net
Advantages of SFC: SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher throughput compared to HPLC. afmps.be
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. chromservis.bgphenomenex.com A screening approach using several different CSPs and co-solvents (like methanol, ethanol (B145695), or isopropanol) is typically employed to find the optimal separation conditions.
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1, Lux Amylose-1) |
| Mobile Phase | Supercritical CO₂ with a polar organic modifier (e.g., Methanol, Ethanol) |
| Detection | UV/PDA |
| Temperature | 35-45 °C |
| Back Pressure | 100-150 bar |
Mass Spectrometry for Trace Analysis and In Vitro Metabolite Identification
Mass Spectrometry (MS) is a highly sensitive and specific technique that is essential for the structural elucidation of "this compound", its quantification at trace levels, and the identification of its metabolites in biological matrices.
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing complex mixtures and identifying unknown compounds. ekb.eg It combines the separation power of HPLC with the high sensitivity and structural information provided by tandem MS. This technique is particularly crucial for studying the in vitro metabolism of drug candidates. bohrium.commdpi.com
Methodology: Following separation by HPLC, the analyte enters the mass spectrometer. An initial mass scan (MS1) identifies the parent ion (the ionized molecule of "this compound"). This parent ion is then selected and fragmented, and the resulting fragment ions are analyzed in a second stage (MS2). This fragmentation pattern provides a structural fingerprint of the molecule. mdpi.com
Metabolite Identification: In in vitro metabolism studies (e.g., using liver microsomes), potential metabolites are identified by searching for expected mass shifts corresponding to common metabolic reactions like hydroxylation, demethylation, or conjugation. The fragmentation pattern of a suspected metabolite is then compared to that of the parent compound to pinpoint the site of metabolic modification. bohrium.com For example, LC-MS/MS is routinely used to profile secondary metabolites in various extracts. nih.gov
| Technique | Application | Ionization Mode |
| LC-MS/MS | Purity analysis, trace quantification, structural confirmation, metabolite profiling. | Electrospray Ionization (ESI), typically in negative mode for the acidic proton. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts per million (ppm). This high accuracy allows for the determination of a molecule's elemental formula from its exact mass.
For this compound, with the chemical formula C₁₅H₁₃NO₆, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the compound's identity and elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₆ |
| Theoretical Monoisotopic Mass | 303.0743 Da |
| Average Molecular Weight | 303.27 g/mol |
In a typical analysis, the difference between the measured accurate mass and the theoretical mass is calculated as the mass error in ppm. A low mass error (<5 ppm) confirms the elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented and the masses of the resulting fragments are analyzed to elucidate the compound's structure. For instance, fragmentation of the parent ion might show characteristic losses of a carboxyl group (-COOH), a nitro group (-NO₂), or methoxy (B1213986) groups (-OCH₃).
Spectrophotometric Methods for Concentration Determination in Solution
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a straightforward and non-destructive method for determining the concentration of this compound in solution. This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The molecule possesses distinct chromophores—the structural parts responsible for absorbing light—including the nitro-substituted aromatic ring and the dimethoxyphenyl moiety. These groups absorb UV or visible light at specific wavelengths. For example, 4-nitrobenzoic acid, a related compound, exhibits a characteristic UV absorption maximum (λmax) around 270 nm. nih.gov The presence of the dimethoxyphenyl group, a strong auxochrome (a group that enhances light absorption), is expected to cause a bathochromic shift (a shift to a longer wavelength) and potentially an increase in the molar absorptivity for this compound.
To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. Spectrophotometric methods are widely used due to their simplicity, speed, and cost-effectiveness. mdpi.com
Table 2: UV-Vis Absorption Data for Nitrobenzoic Acid Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| 4-Nitrobenzoic acid | Water | ~270 | Not Specified nih.gov |
| This compound | Ethanol (projected) | >270 (Estimated) | Data Not Available |
Note: The λmax for this compound is projected to be higher than that of 4-nitrobenzoic acid due to the auxochromic effect of the dimethoxyphenyl group. Actual experimental data is required for confirmation.
Electrophoretic Techniques for Separation and Binding Studies
Electrophoretic techniques separate molecules based on their size, charge, and conformation as they move through a medium under the influence of an electric field. These methods are valuable for purity assessment and for studying intermolecular interactions.
Capillary Electrophoresis (CE) Capillary Electrophoresis is a high-resolution separation technique well-suited for analyzing small, charged molecules like this compound. chromatographyonline.com Due to its carboxylic acid group, the compound is anionic at neutral or alkaline pH. In a CE system, a sample is injected into a narrow fused-silica capillary filled with a background electrolyte buffer. scispace.com When a high voltage is applied, the negatively charged analyte migrates toward the positive electrode (anode) at a velocity dependent on its charge-to-size ratio. The high efficiency of CE allows for rapid analysis, minimal sample consumption, and excellent separation of closely related compounds. nih.gov
Table 3: Principles of Electrophoretic Techniques for this compound
| Technique | Principle of Analysis | Expected Outcome |
|---|---|---|
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. | A sharp peak corresponding to the anionic form of the compound, with a migration time characteristic of its charge-to-size ratio. Useful for purity analysis. |
| Gel Electrophoresis Mobility Shift Assay (GEMSA) | Detection of a shift in the migration of a target protein on a native gel upon binding of the small molecule. | A slower-migrating band (a "supershift") for the protein in the presence of the compound, indicating the formation of a protein-ligand complex. wikipedia.org |
Automation and High-Throughput Screening (HTS) in Analytical Platforms
Automation and High-Throughput Screening (HTS) are essential in modern chemical and biological research for rapidly evaluating large numbers of compounds. youtube.com These platforms integrate robotics, liquid handling devices, sensitive detectors, and data processing software to automate entire analytical workflows, from sample preparation to final analysis. nih.govresearchgate.net
In the context of this compound, such platforms would be employed if the compound were part of a larger chemical library designed for drug discovery or materials science research. acs.org For example, a library of benzoic acid derivatives could be screened for inhibitory activity against a specific enzyme. nih.gov
The HTS process typically involves:
Library Management: Storing and handling the compound library, often in 96-well or 384-well microplate formats.
Robotic Liquid Handling: Automated systems accurately dispense minute quantities of the compound, reagents, and biological targets (e.g., enzymes, cells) into the microplates.
Assay Incubation and Readout: The plates are incubated under controlled conditions, and a detector (e.g., a microplate reader) measures a specific signal, such as fluorescence, absorbance, or luminescence, which correlates with the compound's activity.
Data Analysis: Sophisticated software processes the large volume of data to identify "hits"—compounds that show significant activity.
Analytical techniques like LC-MS are often integrated into these automated platforms for quality control of the compound library and for confirming the identity and purity of the hits identified during the screening process. researchgate.net This integration enables the rapid and efficient profiling of thousands of compounds, accelerating the pace of research and discovery. youtube.com
Table 4: Components of an Automated HTS Platform for Small Molecule Analysis
| Component | Function | Advantage |
|---|---|---|
| Robotic Arms & Liquid Handlers | Automated transfer of samples and reagents between stations and into microplates. | Increased throughput, precision, and reproducibility; reduced manual error. youtube.com |
| Microplate Readers | High-speed detection of assay signals (absorbance, fluorescence, etc.). | Rapid data acquisition for thousands of samples. |
| Integrated Analytical Instruments (e.g., LC-MS) | Automated sample injection for purity checks and identity confirmation. | Provides quality control and detailed structural information for "hit" compounds. researchgate.net |
| Control & Data Management Software | Orchestrates the entire workflow and processes large datasets. | Enables unattended operation and efficient identification of active compounds. nih.gov |
Chemical Biology and Mechanistic Probe Applications of 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid
Development of 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid as a Mechanistic Chemical Probe
The development of a small molecule into a mechanistic chemical probe is a fundamental aspect of chemical biology, aiming to create tools that can interrogate complex biological systems. The core structure of this compound is well-suited for this purpose, as it can be chemically modified to incorporate various functionalities that enable the study of biomolecular interactions.
To be utilized as a probe, the this compound scaffold would require the attachment of affinity tags or reporter groups. Affinity tags are small molecules or proteins that facilitate the isolation and purification of the probe along with its interacting partners from a complex mixture, such as a cell lysate. nih.govresearchgate.netresearchgate.net Reporter groups, on the other hand, are moieties that produce a detectable signal, such as fluorescence or radioactivity, allowing for the visualization and quantification of the probe within a biological system. bioacts.com
The synthesis of such probes would likely involve the modification of the carboxylic acid group or the aromatic rings of the this compound core. For instance, the carboxylic acid could be converted to an amide or an ester, linking it to a biotin (B1667282) molecule (an affinity tag) or a fluorophore (a reporter group).
Table 1: Examples of Affinity Tags and Reporter Groups
| Type | Example | Function |
| Affinity Tag | Biotin | High-affinity binding to streptavidin for purification. |
| Affinity Tag | Polyhistidine (His-tag) | Binds to immobilized metal ions (e.g., Nickel, Cobalt). nih.gov |
| Reporter Group | Fluorescein | Emits green light upon excitation, for fluorescence microscopy. bioacts.com |
| Reporter Group | Azide (B81097) | Can be used in photoaffinity labeling to form covalent bonds with target proteins upon UV irradiation. nih.gov |
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for attaching probes to biomolecules in complex biological environments. nih.gov The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net
To apply click chemistry, the this compound scaffold would first need to be functionalized with either an azide or an alkyne group. This modified probe could then be introduced into a biological system. If a target biomolecule is metabolically or genetically engineered to contain the complementary reactive group, the probe will selectively "click" onto the target, allowing for its specific labeling and subsequent study. nih.gov This strategy enables precise control over the site of modification in biomolecules. nih.gov
Utility in Target Engagement and Target Deconvolution Strategies
A key challenge in drug discovery and chemical biology is the identification of the specific biomolecular targets of a small molecule. This process is known as target deconvolution. nih.govnih.gov Probes derived from this compound could be instrumental in such strategies.
Target engagement refers to the binding of the probe to its intended target protein. This can be verified by observing a biological effect or by biophysical methods. Once target engagement is confirmed, target deconvolution can be performed to identify the unknown targets. A common approach is affinity-based protein profiling (AfBP), where a probe with an affinity tag is used to pull down its binding partners from a cell lysate for identification by mass spectrometry. researchgate.net
Table 2: Common Target Deconvolution Strategies
| Strategy | Description |
| Affinity-Based Protein Profiling (AfBP) | A tagged probe is used to capture and identify binding partners from a complex mixture. researchgate.net |
| Photoaffinity Labeling (PAL) | A probe with a photoreactive group forms a covalent bond with its target upon UV irradiation, allowing for robust identification. nih.gov |
| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand to its target protein often increases the protein's thermal stability. This change can be measured to confirm target engagement. nih.gov |
Application in Elucidating Enzymatic Reaction Mechanisms (e.g., suicide inhibition, competitive inhibition)
The this compound scaffold could be modified to create inhibitors of specific enzymes, which are valuable tools for studying their function and reaction mechanisms. Depending on the nature of the modifications and the target enzyme, these inhibitors could act through various mechanisms.
Competitive inhibition occurs when an inhibitor reversibly binds to the active site of an enzyme, preventing the substrate from binding. taylorandfrancis.comyoutube.com The inhibitory effect can be overcome by increasing the substrate concentration. A derivative of this compound could be designed to mimic the structure of a natural substrate, thereby acting as a competitive inhibitor. The study of competitive inhibitors can provide insights into the structure and function of the enzyme's active site. nih.govsemanticscholar.org
Suicide inhibition , also known as mechanism-based inactivation, is an irreversible form of inhibition where the inhibitor is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently modifies and permanently inactivates the enzyme. This type of inhibition is highly specific as it relies on the catalytic activity of the target enzyme. While there is no direct evidence of this compound acting as a suicide inhibitor, its structure could potentially be modified to include a latent reactive group that, upon enzymatic activation, would lead to irreversible inactivation.
Development of Fluorescent or Photoaffinity Labels based on this compound Scaffold
The development of fluorescent and photoaffinity labels from a core scaffold is a powerful strategy in chemical biology. bath.ac.ukchemrxiv.org
A fluorescent probe based on this compound could be synthesized by attaching a fluorophore to the molecule. The dimethoxyphenyl group itself has some intrinsic fluorescence properties that could potentially be modulated upon binding to a target. Such probes would allow for the visualization of the target's localization and dynamics within living cells using fluorescence microscopy. nih.gov
A photoaffinity label is a probe that contains a photoreactive group, such as an azide or a diazirine. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, which are presumed to be the binding partners of the probe. osti.gov A derivative of this compound could be functionalized with such a group. For example, a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid has been synthesized and used to label chloride channels. nih.gov This demonstrates the feasibility of using nitrobenzoic acid derivatives as scaffolds for photoaffinity labels.
Advanced Research Applications and Future Directions for 2 2,5 Dimethoxyphenyl 4 Nitrobenzoic Acid
Integration with Artificial Intelligence and Machine Learning for New Analog Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by accelerating the discovery of novel bioactive molecules. For a compound like 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid, these computational tools offer a powerful strategy to rapidly design and evaluate new analogs with potentially enhanced properties.
ML models, particularly generative neural networks, can be trained on large datasets of known compounds with desired biological activities. These models learn the complex relationships between chemical structures and their functions. By using the this compound structure as a seed, a generative model could propose a vast library of novel, yet synthetically accessible, analogs. The algorithm would explore modifications to the core structure—such as altering the position of the nitro group, changing the methoxy (B1213986) substituents to other functional groups, or modifying the biphenyl (B1667301) linkage—to predict molecules with improved target affinity or better pharmacokinetic profiles.
Table 1: Hypothetical Analogs of this compound Generated by a Machine Learning Model
| Analog ID | Modification from Parent Compound | Predicted Property Improvement |
|---|---|---|
| ANA-001 | Nitro group (NO2) at position 4 replaced with an amino group (NH2) | Increased solubility, potential for new target interactions |
| ANA-002 | Methoxy groups (OCH3) at positions 2,5 replaced with hydroxyl groups (OH) | Potential for improved hydrogen bonding with target proteins |
| ANA-003 | Carboxylic acid (COOH) group converted to an ester (e.g., COOCH3) | Enhanced cell permeability |
| ANA-004 | Addition of a chlorine atom to the 4'-position of the phenyl ring | Increased lipophilicity and potential for enhanced binding affinity |
Potential for this compound as a Core Scaffold for Unexplored Chemical Space
A core scaffold in medicinal chemistry is a foundational structure upon which a library of diverse compounds can be built. The this compound molecule possesses several features that make it a promising candidate for this role. Its biphenyl backbone is a privileged structure found in numerous pharmaceuticals, offering a rigid yet conformationally flexible framework.
The existing functional groups—the carboxylic acid, the nitro group, and the two methoxy groups—serve as versatile chemical handles for modification.
The carboxylic acid can be converted into a wide range of esters, amides, or other functional groups.
The nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical transformations. The nitro group itself is a key pharmacophore in many antimicrobial agents, acting through intracellular reduction to generate toxic radical anions.
The dimethoxy phenyl ring can be further functionalized, or the methoxy groups can be demethylated to phenols, providing new points for derivatization.
By systematically exploring these modifications, chemists can generate a large library of compounds that radiate outwards from the parent structure into unexplored regions of chemical space. This exploration is crucial for identifying molecules with entirely new biological activities or improved selectivity for existing targets.
Innovations in Sustainable Synthesis and Production Methodologies
Modern organic synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Traditional methods for creating biphenyl structures or introducing nitro groups can involve harsh reagents and generate significant waste. Future research into this compound should prioritize the development of sustainable and efficient synthetic routes.
One of the most powerful and green methods for forming the core biphenyl C-C bond is the Suzuki-Miyaura cross-coupling reaction. This reaction often uses palladium catalysts and can be performed in environmentally benign solvents like water, at room temperature, and with high yields. A hypothetical green synthesis could involve coupling a derivative of 2,5-dimethoxybenzene with a 4-nitrobenzoic acid derivative using a water-soluble, recyclable catalyst.
Other innovative approaches could include:
Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability while reducing waste.
Biocatalysis: Using enzymes to perform specific chemical transformations can lead to highly selective products under mild conditions.
Mechanochemistry: Using mechanical force (e.g., ball milling) to drive reactions can reduce or eliminate the need for solvents.
Table 2: Comparison of Hypothetical Synthetic Routes for Biphenyl Core Formation
| Method | Catalyst/Reagents | Solvent | Temperature | Environmental Impact |
|---|---|---|---|---|
| Traditional (e.g., Ullmann) | Copper powder | High-boiling organic (e.g., DMF) | >150°C | High energy use, toxic solvents, metal waste |
| Sustainable (e.g., Suzuki) | Palladium nanocatalyst | Water | Room Temperature | Low energy use, benign solvent, catalyst recyclable |
Emerging Methodologies for Comprehensive In Vitro and In Silico Profiling
Once synthesized, the biological and physicochemical properties of this compound and its analogs must be thoroughly characterized. Modern high-throughput and computational methods allow for a comprehensive profile to be developed early in the research process.
In Silico Profiling: Before extensive lab work, computational tools can predict a wide range of properties. Molecular docking studies can assess the binding affinity of the compound against various protein targets, helping to identify potential biological activities. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the compound's likely behavior in an organism, flagging potential liabilities like poor oral bioavailability or toxicity. Density Functional Theory (DFT) computations can provide insights into the molecule's electronic structure and reactivity.
In Vitro Profiling: High-throughput screening (HTS) can rapidly test the compound against large panels of biological targets, such as enzymes or cell receptors. Cell viability assays, like the MTT assay, can determine the compound's effect on various cancer cell lines. Furthermore, given the presence of the nitroaromatic moiety, electrochemical studies could be employed to investigate the compound's redox properties and its potential to generate radical anions, a mechanism relevant to certain antimicrobial and anticancer drugs.
Unexplored Research Questions and Future Perspectives
The potential of this compound is largely untapped, leaving a wide field of unexplored research questions. Answering these questions will be critical to determining the compound's utility in medicinal chemistry and materials science.
Key future research questions include:
Primary Biological Targets: What are the primary cellular targets of this compound? Does it exhibit activity as an antimicrobial, anticancer, or anti-inflammatory agent, activities common among nitro compounds and biphenyl derivatives?
Structure-Activity Relationship (SAR): How do specific modifications to the scaffold affect its biological activity? For example, is the 4-nitro position essential, or could other electron-withdrawing groups suffice? What is the role of the 2,5-dimethoxy substitution pattern compared to other isomers?
Mechanism of Action: If biological activity is found, what is the underlying molecular mechanism? Does it involve redox cycling of the nitro group, inhibition of a specific enzyme, or another pathway?
Metabolic Stability: What are the primary metabolic pathways for this compound? Is it susceptible to rapid degradation in biological systems, and can its structure be modified to improve stability?
Material Properties: Beyond biology, does the crystalline structure or electronic properties of this compound lend itself to applications in materials science, such as in nonlinear optics?
Addressing these questions through a coordinated effort of computational modeling, sustainable synthesis, and comprehensive biological screening will illuminate the future potential of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-4-nitrobenzoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Friedel-Crafts alkylation/acylation to introduce the 2,5-dimethoxyphenyl group.
Nitration at the para position of the benzoic acid ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., dimethoxy groups at δ 3.8–4.0 ppm, nitro group deshielding effects) and carboxyl proton (δ ~12–13 ppm) .
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak (e.g., [M-H]⁻ at m/z 316) and fragmentation patterns to validate the structure .
Q. What solvents are optimal for solubility studies of this compound, and how does pH affect its stability?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 7.4 for biological assays). Limited solubility in non-polar solvents (hexane, chloroform) .
- pH Stability : Carboxylic acid deprotonation above pH 5 may reduce solubility. Monitor degradation via UV-Vis (λmax ~270 nm) in buffers across pH 2–9 .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed to minimize byproducts?
- Methodological Answer :
- Directed Nitration : Use meta-directing groups (e.g., methoxy) to guide nitro placement. For 4-nitro selectivity, employ low temperatures (0–5°C) and stoichiometric HNO₃ .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites, optimizing reaction conditions .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NOESY correlations or MS fragments)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with COSY/HSQC and compare with crystallographic data (if available) .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitro group behavior in MS/MS fragmentation .
Q. How can X-ray crystallography elucidate molecular packing and intermolecular interactions?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (acetonitrile/water) to obtain single crystals.
- Data Analysis : Identify H-bonding (carboxylic acid dimers) and π-π stacking (aromatic rings) via software like OLEX2. Compare with reported analogs (e.g., 4-(2,5-dihexyloxyphenyl)benzoic acid, Acta Cryst. E 2008) .
Q. What computational methods predict the compound’s bioavailability and drug-likeness?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (~2.5), topological polar surface area (TPSA > 90 Ų), and permeability (Caco-2 model).
- Docking Studies : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina .
Q. How does structural modification (e.g., methoxy → ethoxy) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2,5-diethoxy derivatives) and test antimicrobial activity via microdilution assays (MIC against S. aureus). Correlate lipophilicity (logP) with potency .
Q. What are the degradation pathways under UV/thermal stress, and how are degradation products identified?
- Methodological Answer :
- Forced Degradation : Expose to UV (254 nm, 48 hrs) or heat (60°C, 1 week). Analyze via LC-MS to detect nitro reduction products or decarboxylation .
Q. Can this compound act as a precursor for metal-organic frameworks (MOFs), and what properties are relevant?
- Methodological Answer :
- MOF Synthesis : Coordinate with Cu(II) or Zn(II) salts under solvothermal conditions. Characterize porosity via BET surface area analysis. Compare with 4-hydroxy-3,5-dimethoxybenzoic acid-based MOFs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
